molecular formula C14H8N4O5 B14917523 N-(2-cyanophenyl)-3,5-dinitrobenzamide

N-(2-cyanophenyl)-3,5-dinitrobenzamide

Cat. No.: B14917523
M. Wt: 312.24 g/mol
InChI Key: QAUBELUFXPWAED-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-3,5-dinitrobenzamide is an organic compound characterized by the presence of a cyano group attached to a phenyl ring and two nitro groups attached to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-3,5-dinitrobenzamide typically involves the reaction of 2-cyanophenylamine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-cyanophenyl)-3,5-dinitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The cyano and nitro groups play a crucial role in its reactivity and binding affinity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of cyano and nitro groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C14H8N4O5

Molecular Weight

312.24 g/mol

IUPAC Name

N-(2-cyanophenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C14H8N4O5/c15-8-9-3-1-2-4-13(9)16-14(19)10-5-11(17(20)21)7-12(6-10)18(22)23/h1-7H,(H,16,19)

InChI Key

QAUBELUFXPWAED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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